molecular formula C21H15F6N3OS B14143123 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide CAS No. 505054-78-4

2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B14143123
CAS No.: 505054-78-4
M. Wt: 471.4 g/mol
InChI Key: NIWADHDALBOLIS-UHFFFAOYSA-N
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Description

2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of trifluoromethyl groups, which are known for their ability to enhance the biological activity of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl groups and the sulfanyl linkage. The reaction conditions often involve the use of strong bases such as potassium hydroxide and solvents like ethanol. The temperature is usually maintained at around 80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to the active site of enzymes, inhibiting their activity. The trifluoromethyl groups enhance its binding affinity and selectivity, making it a potent inhibitor . The pathways involved often include the inhibition of key enzymes in metabolic pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline
  • 2-thio-containing pyrimidines
  • Trifluoromethyl-substituted pyrimidine derivatives

Uniqueness

Compared to similar compounds, 2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide stands out due to its unique combination of functional groups. The presence of both phenyl and trifluoromethyl groups enhances its biological activity and stability. Additionally, the sulfanyl linkage provides opportunities for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

505054-78-4

Molecular Formula

C21H15F6N3OS

Molecular Weight

471.4 g/mol

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C21H15F6N3OS/c1-12(18(31)28-15-10-6-5-9-14(15)20(22,23)24)32-19-29-16(13-7-3-2-4-8-13)11-17(30-19)21(25,26)27/h2-12H,1H3,(H,28,31)

InChI Key

NIWADHDALBOLIS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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